molecular formula C12H15IO3 B15357843 2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid

2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid

Cat. No.: B15357843
M. Wt: 334.15 g/mol
InChI Key: NWZDVADOSQQTBE-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes an ethoxy group, an iodine atom, and a methylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable aromatic precursor, followed by the introduction of the ethoxy group and the formation of the methylpropanoic acid moiety. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the iodine atom or other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium iodide in acetone or other polar aprotic solvents facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Ethoxy-4-iodophenyl)-2-methylpropan-1-ol
  • (2-Chloro-3-ethoxy-4-iodophenyl)methanol

Uniqueness

2-(3-Ethoxy-4-iodophenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C12H15IO3

Molecular Weight

334.15 g/mol

IUPAC Name

2-(3-ethoxy-4-iodophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H15IO3/c1-4-16-10-7-8(5-6-9(10)13)12(2,3)11(14)15/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

NWZDVADOSQQTBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C(=O)O)I

Origin of Product

United States

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